1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane
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Overview
Description
1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2 and a molecular weight of 222.43 g/mol . It is a colorless liquid that is used in various chemical applications due to its unique properties.
Preparation Methods
1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane can be synthesized through the reaction of tetramethyldisiloxane with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: It reacts with alkenes in the presence of a catalyst to form silicon-carbon bonds.
Reduction: It can act as a reducing agent to convert aldehydes to alkyl halides.
Hydrolysis: It reacts with water to produce dimethylsilanol, dimethylsilanediol, and hydrogen gas.
Common reagents used in these reactions include catalysts such as platinum complexes for hydrosilylation and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane is used in various scientific research applications, including:
Chemistry: As a monomer in the production of silicone polymers and resins.
Biology: In the synthesis of organosilicon compounds that may have biological activity.
Medicine: Potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in non-aqueous polymer preparation and as a laboratory reagent.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane involves its ability to form silicon-carbon bonds through hydrosilylation reactions. The compound acts as a hydride donor, transferring a silicon-hydrogen bond to an unsaturated substrate, such as an alkene, in the presence of a catalyst . This reaction forms a new silicon-carbon bond, which is crucial in the synthesis of various organosilicon compounds.
Comparison with Similar Compounds
1,1-Diethoxy-1,3,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in silicone polymer production and as a reducing agent.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Used in the synthesis of epoxy-functionalized siloxanes.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone elastomers.
The uniqueness of this compound lies in its ability to undergo hydrosilylation reactions efficiently, making it a valuable compound in the synthesis of organosilicon materials.
Properties
CAS No. |
3794-90-9 |
---|---|
Molecular Formula |
C8H22O3Si2 |
Molecular Weight |
222.43 g/mol |
IUPAC Name |
diethoxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-7-9-13(6,10-8-2)11-12(3,4)5/h7-8H2,1-6H3 |
InChI Key |
FUWTUGQLAYKVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)O[Si](C)(C)C |
Origin of Product |
United States |
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